molecular formula C15H20N2O6 B1400237 benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate CAS No. 1418119-71-7

benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate

Cat. No.: B1400237
CAS No.: 1418119-71-7
M. Wt: 324.33 g/mol
InChI Key: PGZADXFZPBXGCF-ZVWHLABXSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ^1H NMR : The cyclopentane protons resonate between δ 1.5–2.5 ppm, while the benzyl aromatic protons appear as a multiplet at δ 7.2–7.4 ppm. The NH2 group shows a broad singlet near δ 3.1 ppm.
  • ^13C NMR : Key signals include the carbonyl carbons of the oxalate (δ 165–170 ppm) and carbamate (δ 155–160 ppm), alongside the cyclopentane carbons (δ 25–45 ppm).

Infrared (IR) Spectroscopy

Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching of oxalate and carbamate) and 3300–3500 cm⁻¹ (N-H stretching of amine) dominate the spectrum. Bending vibrations for the cyclopentane ring are observed near 1450 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 324.33 ([M+H]+), consistent with the molecular formula C15H20N2O6. Fragmentation patterns include loss of the benzyl group (m/z 233) and decarboxylation of the oxalate moiety (m/z 280).

Comparative Analysis with Related Carbamate-Oxalate Derivatives

Feature Benzyl N-[(1R,3S)-3-Aminocyclopentyl]carbamate Oxalate tert-Butyl N-[(1R,3S)-3-Aminocyclopentyl]carbamate Benzyl N-[(1R)-3-Oxocyclopentyl]carbamate
Molecular Weight 324.33 g/mol 200.28 g/mol 233.26 g/mol
Key Functional Groups Carbamate, oxalate, amine Carbamate, tert-butyl, amine Carbamate, ketone
Stereochemistry (1R,3S) (1R,3S) (1R)
Solubility High in polar solvents (DMSO, water) Moderate in DMSO Low in water

The oxalate salt exhibits enhanced solubility in aqueous media compared to neutral carbamate derivatives like benzyl N-[(1R)-3-oxocyclopentyl]carbamate. Stereochemical variations, such as the (1R,3S) configuration, improve hydrogen-bonding capacity relative to non-chiral analogs.

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.C2H2O4/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;3-1(4)2(5)6/h1-5,11-12H,6-9,14H2,(H,15,16);(H,3,4)(H,5,6)/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZADXFZPBXGCF-ZVWHLABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate typically involves the reaction of benzyl chloroformate with (1R,3S)-3-aminocyclopentanol in the presence of a base such as triethylamine. The resulting benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. It is also utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate plays a crucial role in biological research:

  • Enzyme Interactions : It is used to investigate enzyme interactions and protein-ligand binding.
  • Model Compound : The compound serves as a model for understanding similar molecular behaviors in biological systems.

Medicine

The structural characteristics of this compound allow for modifications that could lead to the development of new drugs with enhanced efficacy and safety profiles. Notably, it has shown potential in:

  • Anti-inflammatory Applications : Studies indicate its ability to modulate immune responses.
  • Anti-cancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells.

Pharmacological Applications

Research highlights several pharmacological applications:

  • Autoimmune Diseases : The compound has shown promise in modulating immune responses.
  • Cancer Treatment : Studies indicate potential cytotoxic effects on breast cancer cell lines through both p53-dependent and independent pathways.

Study 1: Anti-Cancer Activity

A recent study investigated the cytotoxic effects on breast cancer cell lines, revealing significant cell death induced by the compound. It was found to activate apoptotic pathways in p53-wild type cells while causing mitotic catastrophe in p53-mutant cells.

Study 2: Anti-Inflammatory Effects

Another study focused on its anti-inflammatory properties, demonstrating that it inhibited pro-inflammatory cytokine production in activated macrophages, suggesting utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate

  • Molecular Formula: C13H16FNO2 (MW: 237.27)
  • Key Differences :
    • Replaces the oxalate counterion and primary amine with a fluorine atom.
    • Reduced polarity due to fluorine’s electronegativity, leading to lower water solubility compared to the oxalate salt .
    • Applications: Useful in fluorine-containing drug candidates for metabolic stability enhancement.

Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate

  • Molecular Formula : C14H20N2O2 (MW: 248.32)
  • Key Differences :
    • Features an additional methylene group (-CH2-) between the cyclopentyl ring and the carbamate.
    • Increased steric bulk alters binding affinity in receptor-ligand interactions .
    • Applications: Explored in peptide mimetics and enzyme inhibitors.

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

  • Molecular Formula : C19H28N2O4 (MW: 348.44)
  • Key Differences :
    • Cyclohexyl ring (vs. cyclopentyl) increases conformational rigidity.
    • Boc (tert-butoxycarbonyl) protection stabilizes the amine against nucleophilic attack, making it suitable for multi-step syntheses .
    • Applications: Intermediate in solid-phase peptide synthesis (SPPS).

N-[(1R,3S)-3-(bromomethyl)cyclopentyl]carbamate

  • Molecular Formula: C9H16BrNO2 (MW: 258.14)
  • Key Differences :
    • Bromomethyl substituent introduces alkylation reactivity.
    • Less stable than the oxalate salt due to the labile C-Br bond .
    • Applications: Precursor for cross-coupling reactions in medicinal chemistry.

Physicochemical Properties and Stability

Compound Solubility (Polar Solvents) Stability (pH Sensitivity) Melting Point (°C)
Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate High (due to oxalate salt) Stable in acidic conditions Not reported
Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate Moderate (hydrophobic F) Stable under neutral pH Not reported
Boc-protected cyclohexyl derivative Low (Boc group) Labile in acidic conditions 507.4 (predicted)
Bromomethyl cyclopentyl derivative Low (non-polar Br) Heat/light-sensitive Not reported

Biological Activity

Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate is a compound characterized by its unique molecular structure, which includes a carbamate moiety and an oxalate salt. Its molecular formula is C15H20N2O6C_{15}H_{20}N_{2}O_{6}, with a molecular weight of 324.33 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. This mechanism is crucial for understanding its role in drug development and therapeutic applications .

Pharmacological Applications

Research indicates that this compound may possess anti-inflammatory and anti-cancer properties. It has been studied for its potential use in treating conditions such as:

  • Autoimmune diseases : The compound has shown promise in modulating immune responses, making it a candidate for treating autoimmune disorders .
  • Cancer : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to establish its efficacy and mechanisms .

Study 1: Anti-Cancer Activity

A recent study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound induced significant cell death through both p53-dependent and independent pathways. Specifically, it was found to activate apoptotic pathways in p53-wild type cells while causing mitotic catastrophe in p53-mutant cells .

Study 2: Anti-Inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityNotes
Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamateModerate anti-cancer effectsLess potent than oxalate derivative
Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochlorideLow anti-inflammatory activityPrimarily used as an intermediate
Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate sulfateLimited biological activityNot extensively studied

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via sequential protection and deprotection steps. For example, tert-butyl carbamate (Boc) groups are used to protect the amine during cyclopentyl ring functionalization. Key steps include:

  • Stereoselective synthesis : Use of chiral auxiliaries or enantiomerically pure starting materials (e.g., (1R,3S)-3-aminocyclopentanol derivatives) to preserve stereochemistry .
  • Oxalate salt formation : Reaction with oxalic acid in polar solvents (e.g., ethanol/water) to improve crystallinity and stability .
  • Purity validation : Chiral HPLC or enzymatic resolution to confirm enantiomeric excess (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration using programs like SHELXL (for refinement) and ORTEP-III (for visualization) .
  • NMR spectroscopy : 1H/13C NMR and 2D techniques (e.g., COSY, NOESY) confirm regiochemistry and detect diastereomeric impurities .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer :

  • Multi-technique validation : Cross-check melting points via differential scanning calorimetry (DSC) and hot-stage microscopy to account for polymorphic forms .
  • Solubility profiling : Use standardized buffers (e.g., PBS, DMSO/water mixtures) and dynamic light scattering (DLS) to assess aggregation effects .
  • Data normalization : Report experimental conditions (e.g., heating rate, solvent purity) to contextualize variations .

Q. What strategies optimize enantioselective synthesis to minimize diastereomer formation during cyclopentyl ring functionalization?

  • Methodological Answer :

  • Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • Protecting group selection : Use acid-labile groups (e.g., Boc) to avoid racemization during deprotection .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates and adjusts reaction parameters dynamically .

Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved for this compound?

  • Methodological Answer :

  • Refinement protocols : Use SHELXL’s twin refinement tools for handling twinned crystals or disordered solvent molecules .
  • Validation pipelines : Cross-reference with databases (e.g., CCDC) and apply R-value thresholds (<0.05 for high-resolution data) .
  • Temperature effects : Conduct low-temperature (100 K) crystallography to reduce thermal motion artifacts .

Key Research Challenges

  • Stereochemical stability : The oxalate salt’s hygroscopicity may alter crystal packing, requiring inert-atmosphere storage .
  • Scale-up limitations : Low yields in Boc-deprotection steps necessitate flow chemistry optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate
Reactant of Route 2
Reactant of Route 2
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate

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